![molecular formula C34H36N6O6 B13011749 N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex nucleoside analog featuring a modified oxolane (tetrahydrofuran) ring and a purine base. The compound’s structure includes:
- A purin-2-yl moiety with a 6-oxo group and an N,N-dimethylmethanimidamide substituent at the N’ position.
- A substituted oxolane ring with stereospecific configurations (2R,3R,5S):
- 3-position: Protected by a bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) group, a common protecting group in oligonucleotide synthesis to prevent undesired reactions .
- 5-position: A hydroxymethyl group, critical for further functionalization or phosphorylation in therapeutic oligonucleotide assembly .
This compound is likely a phosphoramidite precursor or intermediate in synthesizing antisense oligonucleotides or siRNA, given its structural similarity to compounds in the evidence (e.g., –4, 10). The DMT group enhances solubility in organic solvents during solid-phase synthesis, while the hydroxymethyl group serves as a handle for thiophosphate or phosphodiester linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxolane ring, followed by the introduction of the purine base. Subsequent steps involve the addition of methoxyphenyl and phenylmethoxy groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The oxo group in the purine base can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxylated purine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a nucleoside analogue . Nucleoside analogues are crucial in the development of antiviral and anticancer therapies. The structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, making it a candidate for further development in treating viral infections and cancers.
Case Study: Antiviral Activity
Research has indicated that compounds similar to this structure exhibit antiviral properties by inhibiting viral replication processes. For instance, nucleoside analogues like acyclovir have been successfully used against herpes simplex virus infections. Future studies could explore the efficacy of this compound against specific viral strains.
Biological Research
The compound's ability to bind to specific enzymes involved in nucleotide metabolism makes it valuable in biochemical studies. It can serve as a tool for investigating enzyme kinetics and the role of nucleotides in cellular processes.
Materials Science
Due to its unique chemical structure, the compound may find applications in the development of new materials, particularly in creating functionalized polymers or nanomaterials that leverage its chemical properties for enhanced performance in electronic or photonic devices.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The substituted oxolane ring may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its action could include inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Structural Analogues and Key Differences
*Molecular weight estimated based on structural similarity to .
Key Observations:
Protecting Groups :
- The DMT group (bis(4-methoxyphenyl)-phenylmethoxy) is ubiquitous in these analogues to block the 3’-OH during oligonucleotide synthesis .
- The hydroxymethyl group in the target compound contrasts with analogues bearing protected (e.g., tert-butyldimethylsilyl in ) or functionalized (e.g., thiomethyl in ) groups. Hydroxymethyl enhances hydrophilicity but may require protection to avoid side reactions .
Purine Modifications :
- The N,N-dimethylmethanimidamide group in the target compound is unique compared to benzamide (–4) or 2-methylpropanamide () substituents. Methanimidamide groups may alter base-pairing specificity or metabolic stability .
Synthetic Yields: Yields for similar compounds range from 46% () to 53% (), suggesting moderate efficiency in Mitsunobu or phosphoramidite coupling reactions.
Physicochemical and Analytical Comparisons
LC/MS and NMR Profiles:
- Purity: Compounds like ’s benzoylthio analogue achieved 99% purity via Gemini NX C-18 chromatography with NH4OAc/methanol gradients .
- Mass Spectrometry : The target compound’s molecular weight (~730–750 g/mol) aligns with (687.74 g/mol), adjusted for the hydroxymethyl and methanimidamide groups.
- NMR Signatures :
Biological Activity
The compound N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex molecule with potential pharmacological applications, particularly in the modulation of purinergic signaling pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available literature.
Chemical Structure and Properties
This compound belongs to a class of purine derivatives characterized by specific stereochemistry and functional groups that enhance its biological activity. The presence of methoxyphenyl groups and a hydroxymethyl oxolane moiety suggests potential interactions with biological targets, particularly within the purinergic system.
This compound is believed to interact primarily with adenosine receptors, specifically the A3 subtype. Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various physiological processes including inflammation and immune response modulation .
In Vitro Studies
Recent investigations into the biological activity of related purine derivatives have demonstrated their ability to inhibit certain enzymes involved in inflammatory pathways. For instance, a study highlighted that purine analogs could significantly reduce the secretion of pro-inflammatory cytokines in cell cultures . While specific data on the compound remains limited, its structural similarities suggest it may exhibit comparable effects.
Study 1: Purinergic Signaling and Inflammation
A study published in Nature Reviews explored the role of purinergic signaling in immune modulation. The authors noted that compounds targeting A3 receptors could effectively reduce inflammation in models of autoimmune diseases . Given the structure of this compound, it is hypothesized that this compound may similarly modulate inflammatory responses.
Study 2: Enzyme Inhibition
Another relevant study assessed the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs. The findings indicated that certain structural features are critical for effective enzyme inhibition . This insight provides a framework for understanding how this compound might be optimized for enhanced biological activity.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C34H36N6O6 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,32+/m0/s1 |
InChI Key |
IPAQINCVVCCVFU-HNCBANLQSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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